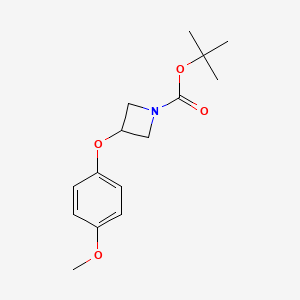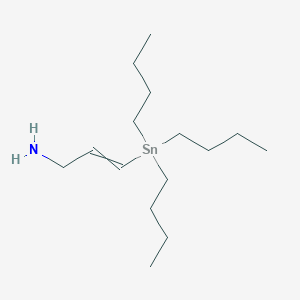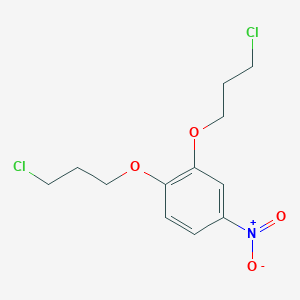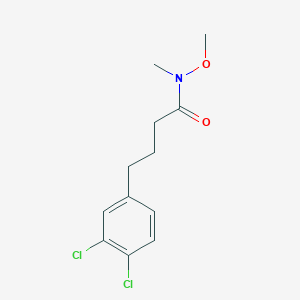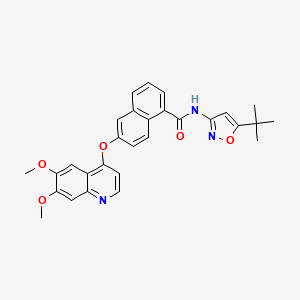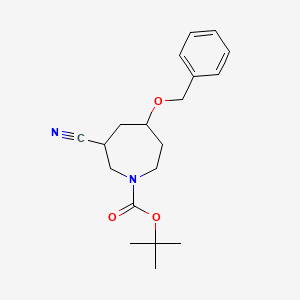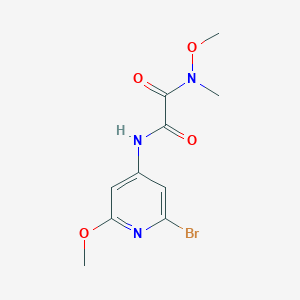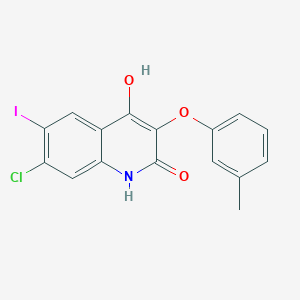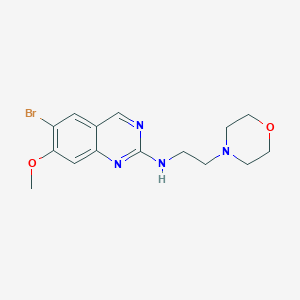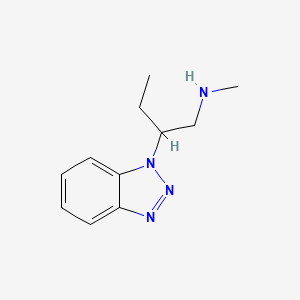![molecular formula C14H16N4O3S B13886665 [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)
[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate is a complex organic compound known for its unique chemical structure and versatile applications. This compound features a dimethylamino group, a pyridin-2-yldiazenyl moiety, and a methanesulfonate group, making it a valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate typically involves multi-step organic reactions. One common method includes the diazotization of 2-aminopyridine followed by coupling with 5-(dimethylamino)phenol. The final step involves the sulfonation of the resulting azo compound with methanesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Cleavage products of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound is utilized in biological research as a fluorescent dye due to its strong absorption and emission properties. It is often used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, this compound has potential applications as a diagnostic tool and therapeutic agent. Its ability to bind to specific biomolecules makes it useful in targeted drug delivery and diagnostic imaging.
Industry
Industrially, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can undergo reduction, leading to the release of active intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Potential multi-targeted kinase inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate apart is its combination of a dimethylamino group, a pyridin-2-yldiazenyl moiety, and a methanesulfonate group. This unique structure imparts distinct chemical and physical properties, making it highly versatile and valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H16N4O3S |
|---|---|
Poids moléculaire |
320.37 g/mol |
Nom IUPAC |
[5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)11-7-8-12(13(10-11)21-22(3,19)20)16-17-14-6-4-5-9-15-14/h4-10H,1-3H3 |
Clé InChI |
ATOPJRWHNFURPW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
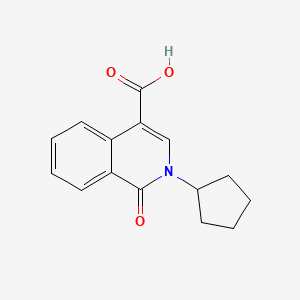
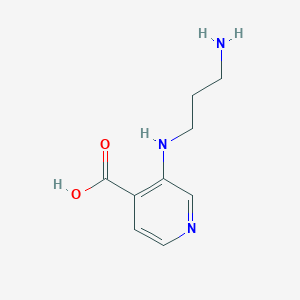
![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)
